N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
描述
N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring substituted with an isopropyl group and a quinoline moiety. Thus, comparisons will rely on structurally related oxalamides with documented pharmacological or functional properties .
属性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-10-8-16(9-11-25)13-22-20(26)21(27)24-19-12-15(3)23-18-7-5-4-6-17(18)19/h4-7,12,14,16H,8-11,13H2,1-3H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVFFHPIDMZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Oxalamide Compounds
The following analysis compares the target compound with structurally analogous oxalamides from diverse research contexts, including antiviral agents, enzyme inhibitors, and flavoring compounds.
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparison Points
Structural Diversity and Pharmacophores Piperidine vs. Pyrrolidine/Aromatic Substitutions: The target compound’s piperidine-isopropyl group contrasts with pyrrolidine (e.g., compound 15 ) or aromatic substituents (e.g., dimethoxybenzyl in S336 ). Quinoline vs. Thiazole/Pyridine: The 2-methylquinoline group in the target compound differs from thiazole (compound 13 ) or pyridine moieties (S336 ). Quinoline-based compounds are known for antimalarial or kinase inhibition properties, implying possible overlapping bioactivity.
Biological Activity Antiviral vs. Enzyme Inhibition: Compound 13 targets HIV entry, while compound 28 inhibits stearoyl-CoA desaturase (SCAD) via cytochrome P450 activation. The target compound’s quinoline moiety may align with kinase or protease inhibition pathways.
16.100/16.101 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound. Safety Margins: Flavoring oxalamides exhibit extreme safety margins (>500 million) relative to human exposure levels , which may inform toxicological predictions for the target compound.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide?
- Methodology : Multi-step synthesis is typical for oxalamides. Begin with preparing the 1-isopropylpiperidine intermediate via alkylation of piperidine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Couple this intermediate with 2-methylquinolin-4-amine using oxalyl chloride or activated oxalate esters (e.g., ethyl oxalyl chloride) in anhydrous dichloromethane. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key Parameters : Reaction temperatures (0–25°C for amide coupling), inert atmosphere (N₂/Ar), and stoichiometric control (1:1.2 ratio of amine to oxalyl reagent) to minimize side products .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm piperidine, quinoline, and oxalamide moieties. Look for characteristic shifts: piperidine CH₂ (δ 2.5–3.5 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and oxalamide carbonyls (δ 160–165 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. What in vitro assays are suitable for initial biological screening?
- Assay Design :
- Target Engagement : Use fluorescence polarization or SPR to assess binding to hypothesized targets (e.g., kinase or GPCRs).
- Cellular Viability : Screen against cancer cell lines (e.g., HEK-293, MCF-7) via MTT assay at 1–100 µM doses. Include controls for solvent effects (DMSO ≤0.1%) .
- Solubility Optimization : Pre-dissolve in DMSO, then dilute in PBS (pH 7.4). For low solubility, use cyclodextrin-based formulations .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity be resolved?
- Troubleshooting Strategy :
- Assay Reproducibility : Validate protocols across labs using standardized reagents (e.g., ATP concentration in kinase assays).
- Structural Variants : Synthesize analogs (e.g., replace isopropyl with cyclopropyl) to probe steric/electronic effects. Compare IC₅₀ values via dose-response curves .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies. Cross-validate with mutagenesis studies on key residues (e.g., Lys123 in kinase domains) .
Q. What strategies optimize yield in large-scale synthesis?
- Process Chemistry Insights :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates. Optimize pressure (1–3 atm H₂) and temperature (50–80°C) .
- Solvent Selection : Replace DCM with toluene for amide coupling to improve scalability and reduce toxicity.
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP) during workup to remove unreacted amines .
Q. How does stereochemistry influence biological activity?
- Chiral Analysis :
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate R/S isomers.
- Activity Comparison : Test separated enantiomers in cellular assays (e.g., apoptosis via flow cytometry). A 10-fold difference in EC₅₀ between enantiomers suggests stereospecific target interactions .
- Dynamic NMR : Probe conformational flexibility of the piperidine ring to assess how ring puckering affects binding .
Methodological Notes for Data Interpretation
- Contradictory Solubility Data :
- Unexpected Metabolic Stability :
- Perform LC-MS/MS to identify metabolites. If rapid oxidation occurs (e.g., piperidine N-dealkylation), introduce fluorinated analogs to block metabolic hotspots .
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